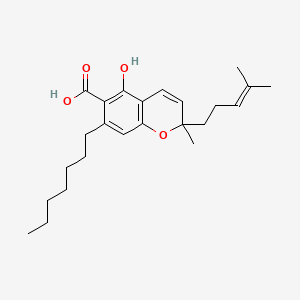
(+/-)-Cannabichromephorolic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Cannabichromephorolic Acid is a chemical compound that belongs to the class of cannabinoids. It is a precursor to cannabichromene, one of the many cannabinoids found in the cannabis plant. Cannabinoids are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Cannabichromephorolic Acid typically involves the cyclization of geranyl pyrophosphate and olivetolic acid. This reaction is catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of genetically modified microorganisms to produce the necessary enzymes for the synthesis. This approach can be more efficient and sustainable compared to traditional chemical synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Cannabichromephorolic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, which can enhance or modify its effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized cannabinoids, while reduction can yield different reduced forms of the compound.
Aplicaciones Científicas De Investigación
(+/-)-Cannabichromephorolic Acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other cannabinoids, which are studied for their diverse chemical properties.
Biology: Researchers study its effects on biological systems, including its interactions with cannabinoid receptors in the body.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of cannabinoid-based products, including pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of (+/-)-Cannabichromephorolic Acid involves its interaction with the endocannabinoid system in the body. It binds to cannabinoid receptors, including CB1 and CB2, which are involved in regulating various physiological processes. The compound may also influence other molecular targets and pathways, contributing to its diverse pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (+/-)-Cannabichromephorolic Acid include:
Cannabichromene: A cannabinoid derived from this compound, known for its anti-inflammatory and analgesic properties.
Cannabidiol: Another cannabinoid with a wide range of therapeutic effects, including anti-anxiety and anti-seizure properties.
Tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its euphoric effects.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of cannabichromene. Its specific chemical structure and properties make it a valuable compound for research and industrial applications, particularly in the development of cannabinoid-based therapeutics.
Propiedades
Fórmula molecular |
C24H34O4 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
7-heptyl-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |
InChI |
InChI=1S/C24H34O4/c1-5-6-7-8-9-12-18-16-20-19(22(25)21(18)23(26)27)13-15-24(4,28-20)14-10-11-17(2)3/h11,13,15-16,25H,5-10,12,14H2,1-4H3,(H,26,27) |
Clave InChI |
BLBNBMUCJPGIPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


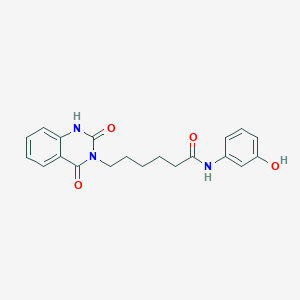

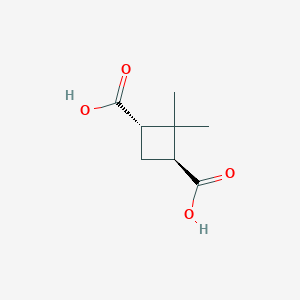
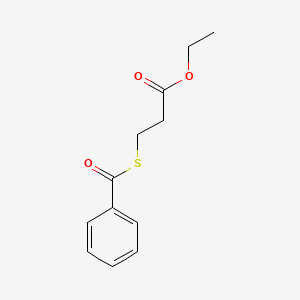
![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
![2-(6-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085636.png)
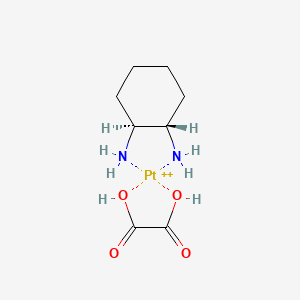
![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)
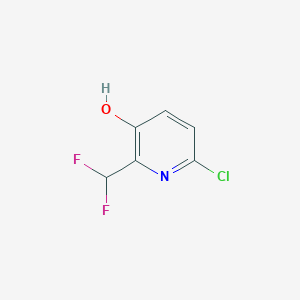
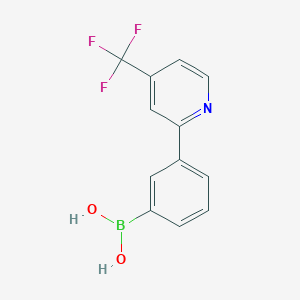
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085672.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14085685.png)
![2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085701.png)

